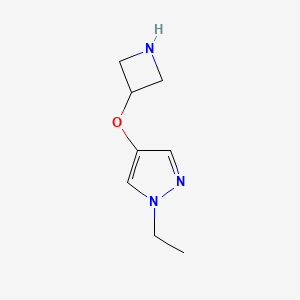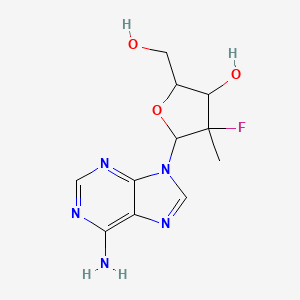![molecular formula C10H15N5O10P2 B12073952 [(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid](/img/structure/B12073952.png)
[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]methoxyphosphonic acid involves multiple steps. One common synthetic route includes the phosphorylation of adenosine at the 2’ and 5’ positions. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine . The reaction conditions often involve controlled temperatures and pH to ensure the selective phosphorylation of the desired hydroxyl groups.
Industrial production methods for this compound may involve large-scale phosphorylation reactions using automated systems to control reaction parameters precisely. The purification of the final product is usually achieved through techniques like column chromatography or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]methoxyphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine triphosphate (ATP) analogs, while reduction could produce adenosine monophosphate (AMP) derivatives .
Scientific Research Applications
[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]methoxyphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleic acids, which are essential for studying genetic material and biochemical processes.
Biology: The compound is involved in various metabolic pathways and serves as a substrate for enzymes like kinases and phosphatases, making it valuable for studying cellular signaling and energy transfer.
Medicine: It has potential therapeutic applications in the treatment of diseases related to nucleotide metabolism and signaling, such as certain cancers and viral infections.
Mechanism of Action
The mechanism of action of [(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]methoxyphosphonic acid involves its interaction with various molecular targets and pathways. As a nucleotide analog, it can mimic the natural substrates of enzymes involved in phosphorylation and dephosphorylation reactions. This allows it to modulate the activity of these enzymes and influence cellular processes such as energy transfer, signal transduction, and gene expression .
Comparison with Similar Compounds
[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]methoxyphosphonic acid is unique compared to other similar compounds due to its specific phosphorylation pattern and structural features. Similar compounds include:
Adenosine monophosphate (AMP): A nucleotide with a single phosphate group, involved in energy metabolism and signaling.
Adenosine triphosphate (ATP): A nucleotide with three phosphate groups, serving as the primary energy carrier in cells.
Adenosine diphosphate (ADP): A nucleotide with two phosphate groups, playing a key role in energy transfer and storage.
The distinct structure of [(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]methoxyphosphonic acid allows it to participate in unique biochemical reactions and pathways, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOBEOJCBAYXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)
![1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12073874.png)
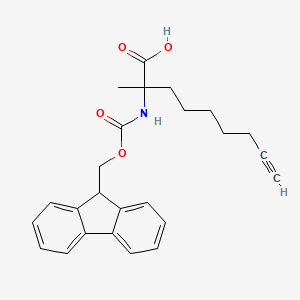
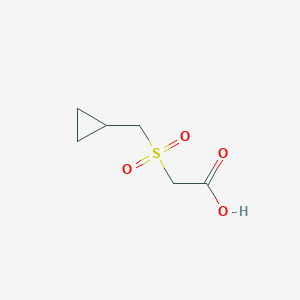
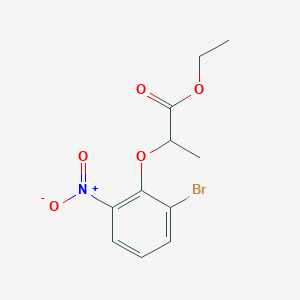
![Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate](/img/structure/B12073899.png)
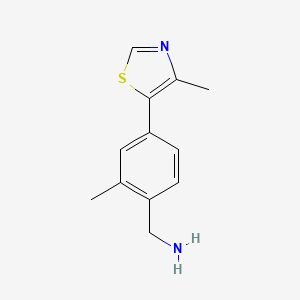
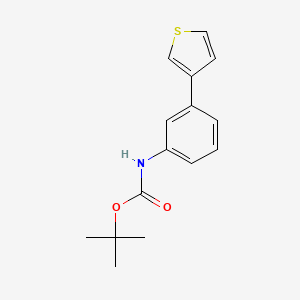

![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)

